![molecular formula C17H15Cl2N5O2S B2839528 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 898651-41-7](/img/structure/B2839528.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a member of acetamides and an aromatic ether . It is functionally related to a p-anisidine and a paracetamol . It has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro .
Synthesis Analysis
The compound can be synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound involves a short intramolecular N—H⋯S contact that leads to an S (5) ring . In the crystal, molecules are consolidated in the form of polymeric chains along as a result of N—H⋯O hydrogen bonds, which generate R32 (18) and R43 (22) loops .Chemical Reactions Analysis
1,3,4-thiadiazoles have become an important class of heterocycles because of their broad types of biological activity . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 245-249 °C . Its empirical formula is C9H9N3O2 and its molecular weight is 191.19 .Applications De Recherche Scientifique
Anticancer Activity
The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for designing potent anticancer agents. This compound, synthesized through a cost-effective strategy, combines a non-condensed pyrazoline scaffold with a 1,3,4-thiadiazole moiety and dichloroacetic acid. Its structure—2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide —was confirmed by NMR and LC-MS spectra. In vitro screening revealed promising anticancer activity .
Antiviral Properties
While not explicitly mentioned for this compound, related 1,3,4-thiadiazoles have demonstrated antiviral activity. Further investigation could explore its potential in inhibiting viral replication or entry .
Anti-Inflammatory Effects
Given the presence of the 1,3,4-thiadiazole scaffold, it’s worth exploring whether this compound exhibits anti-inflammatory properties. Such effects could be valuable for managing inflammatory diseases .
Antibacterial Potential
Compounds containing sulfur atoms often possess antibacterial properties. Investigating the impact of this compound on bacterial growth and viability could yield interesting results .
Analgesic Activity
The phenyl and pyrazoline moieties suggest possible analgesic effects. Assessing its impact on pain pathways and receptors could provide valuable insights .
Chemical Biology and Target Identification
Researchers can use this compound as a chemical probe to identify potential molecular targets. By studying its interactions with cellular proteins, they may uncover novel pathways or validate existing drug targets .
Mécanisme D'action
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor .
Propriétés
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-11-7-5-10(6-8-11)16-22-23-17(24(16)20)27-9-14(25)21-15-12(18)3-2-4-13(15)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDLMNWODHEWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2839445.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2839446.png)
![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839448.png)
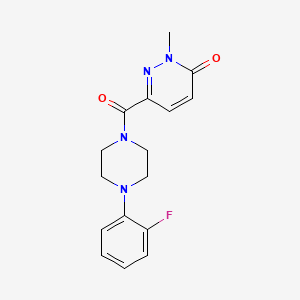
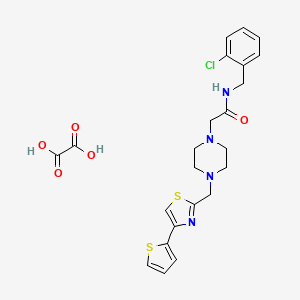

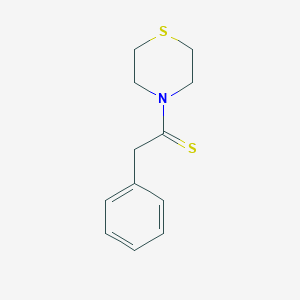
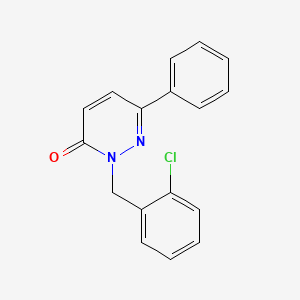
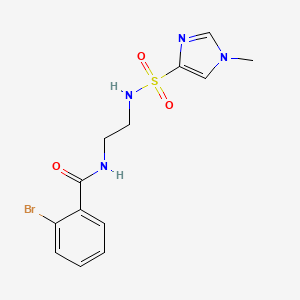
![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2839460.png)
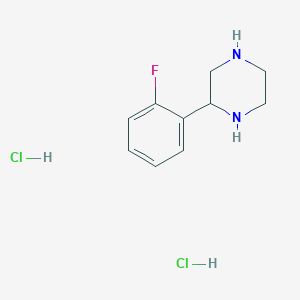

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)